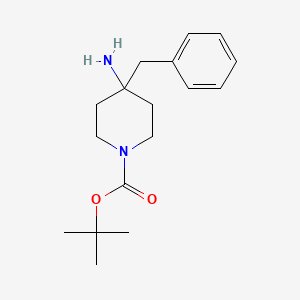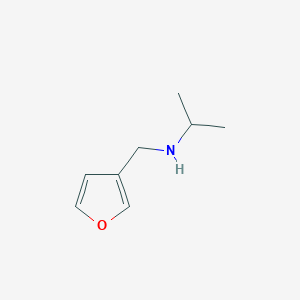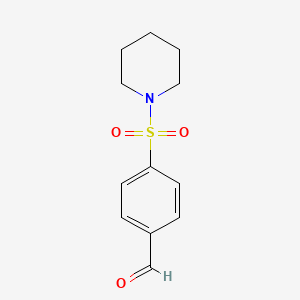
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine
Vue d'ensemble
Description
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is a chemical compound that features a hydroxylamine group attached to a 5-methylisoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and drugs .
Mécanisme D'action
Target of Action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Isoxazole derivatives have been shown to exert their effects through various mechanisms, depending on the specific functional groups present
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The presence of isoxazole substituents has been found to influence the polymorphic forms of certain compounds, which could potentially affect their bioavailability .
Result of Action
Isoxazole derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
Environmental factors such as solvent type and presence or absence of certain interactions can influence the action, efficacy, and stability of compounds containing isoxazole substituents . These factors could potentially also affect O-((5-methylisoxazol-3-yl)methyl)hydroxylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine typically involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for preparing 3,5-disubstituted isoxazoles.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted isoxazoles .
Applications De Recherche Scientifique
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoxazole derivatives.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the 5-methylisoxazole ring but has different functional groups, leading to distinct properties and applications.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Another similar compound with two isoxazole rings, used for comparison in crystallization studies.
Uniqueness
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine is unique due to its hydroxylamine group, which imparts specific reactivity and potential biological activities not found in other isoxazole derivatives . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWTTUPPAJQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3152583.png)




![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)
![(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3152637.png)
![4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3152640.png)





